molecular formula C17H14O7 B12379059 Quercetin 5,3'-dimethyl ether

Quercetin 5,3'-dimethyl ether

Cat. No.: B12379059
M. Wt: 330.29 g/mol
InChI Key: NKJWZTPASPJYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 5,3’-dimethyl ether is a flavonoid compound that can be isolated from various plant sources, including Combretum erythrophyllum. It is known for its anti-inflammatory and antibacterial properties . Flavonoids like quercetin and its derivatives are widely distributed in nature and have been studied for their potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 5,3’-dimethyl ether typically involves the methylation of quercetin. One effective method is the per-O-methylation of quercetin using dimethyl sulfate in the presence of potassium or sodium hydroxide and dimethyl sulfoxide at room temperature. This reaction can be completed in about 2 hours, yielding quercetin pentamethyl ether as a single product .

Industrial Production Methods: Industrial production methods for quercetin 5,3’-dimethyl ether are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Quercetin 5,3’-dimethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Quercetin 5,3’-dimethyl ether exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, protecting cells from damage. Additionally, it inhibits specific enzymes like quinone reductase 2, which plays a role in the metabolism of toxic quinolines . This inhibition can lead to lethal oxidative stress in certain pathogens, contributing to its antibacterial properties.

Comparison with Similar Compounds

Uniqueness: Quercetin 5,3’-dimethyl ether is unique due to its specific methylation pattern, which can influence its biological activity and solubility. This compound’s distinct structure may offer advantages in certain therapeutic applications, such as enhanced anti-inflammatory and antibacterial effects .

Properties

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3

InChI Key

NKJWZTPASPJYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O

Origin of Product

United States

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